N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a Friedel-Crafts acylation to introduce the carboxamide group at the 5-position.
Introduction of the Piperazine Ring: The intermediate is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by:
- Using continuous flow reactors to improve reaction efficiency and yield.
- Employing catalytic methods to reduce reaction times and energy consumption.
- Implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Conversion to N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazine.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide involves:
Molecular Targets: Binding to specific receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: Modulation of neurotransmitter release and reuptake, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-4-(2-chlorophenyl)-1-piperazinecarboxamide
- N-(2,3-dihydro-1H-inden-5-yl)-4-(2-bromophenyl)-1-piperazinecarboxamide
- N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylphenyl)-1-piperazinecarboxamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This fluorine substitution often enhances the compound’s binding affinity and selectivity for its target receptors compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-6-1-2-7-19(18)23-10-12-24(13-11-23)20(25)22-17-9-8-15-4-3-5-16(15)14-17/h1-2,6-9,14H,3-5,10-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZARIIBBULOYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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